molecular formula C18H14N2O3 B12650916 4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- CAS No. 108664-35-3

4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)-

Cat. No.: B12650916
CAS No.: 108664-35-3
M. Wt: 306.3 g/mol
InChI Key: CSVYJUVUGZFMJT-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-methoxybenzoyl group and an ethenyl linkage. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functionalization to introduce the 4-methoxybenzoyl and ethenyl groups. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs. Substitution reactions can result in a wide range of derivatives with different substituents on the quinazolinone core.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 3-(1-(4-methylbenzoyl)ethenyl)-
  • 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-
  • 4(3H)-Quinazolinone, 3-(1-(4-fluorobenzoyl)ethenyl)-

Uniqueness

4(3H)-Quinazolinone, 3-(1-(4-methoxybenzoyl)ethenyl)- is unique due to the presence of the 4-methoxybenzoyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

108664-35-3

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one

InChI

InChI=1S/C18H14N2O3/c1-12(17(21)13-7-9-14(23-2)10-8-13)20-11-19-16-6-4-3-5-15(16)18(20)22/h3-11H,1H2,2H3

InChI Key

CSVYJUVUGZFMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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